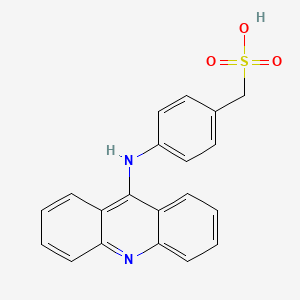
Benzenemethanesulfonic acid, 4-(9-acridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanesulfonic acid, 4-(9-acridinylamino)- is an acridine derivative known for its significant antitumor activity. This compound has been extensively studied for its potential in treating various types of cancer, particularly leukemia . Its unique structure allows it to interact with DNA, making it a valuable tool in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanesulfonic acid, 4-(9-acridinylamino)- typically involves the reaction of acridine with methanesulfonic acid under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenemethanesulfonic acid, 4-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acid derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced acridine derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under basic conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under neutral or slightly basic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Benzenemethanesulfonic acid, 4-(9-acridinylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of acridine derivatives.
Biology: Studied for its interactions with DNA and its potential to inhibit nucleic acid polymerases.
Medicine: Investigated for its antitumor activity, particularly in the treatment of leukemia and other cancers.
Industry: Used in the production of dyes and other chemical products due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Benzenemethanesulfonic acid, 4-(9-acridinylamino)- involves its interaction with DNA. The compound intercalates into DNA base pairs, disrupting the normal function of nucleic acids. This interaction inhibits the activity of nucleic acid polymerizing enzymes, leading to the inhibition of DNA synthesis and cell proliferation. The compound’s ability to bind to DNA without marked base-pair specificity makes it a potent antitumor agent .
Vergleich Mit ähnlichen Verbindungen
Benzenemethanesulfonic acid, 4-(9-acridinylamino)- is compared with other acridine derivatives, such as:
Amsacrine: Another acridine derivative with similar DNA intercalating properties but different side effects and clinical applications.
Doxorubicin: An anthracycline antibiotic with DNA intercalating properties but a different mechanism of action and toxicity profile.
Mitoxantrone: A synthetic anthracenedione with similar antitumor activity but different chemical structure and pharmacokinetics
The uniqueness of Benzenemethanesulfonic acid, 4-(9-acridinylamino)- lies in its specific interaction with DNA and its potent antitumor activity, making it a valuable compound in cancer research and treatment .
Eigenschaften
CAS-Nummer |
64895-24-5 |
|---|---|
Molekularformel |
C20H16N2O3S |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
[4-(acridin-9-ylamino)phenyl]methanesulfonic acid |
InChI |
InChI=1S/C20H16N2O3S/c23-26(24,25)13-14-9-11-15(12-10-14)21-20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-12H,13H2,(H,21,22)(H,23,24,25) |
InChI-Schlüssel |
AMTUZBQEVMVBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


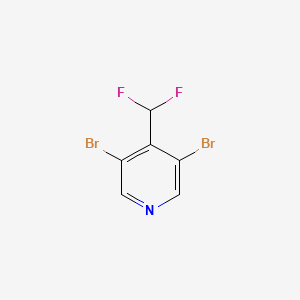
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
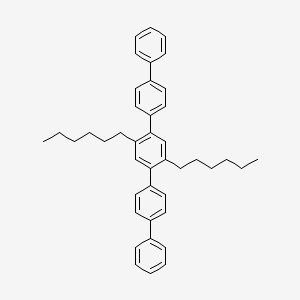
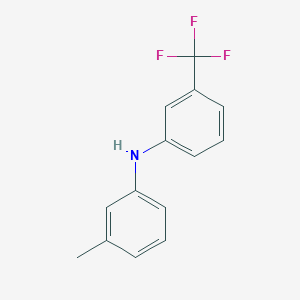
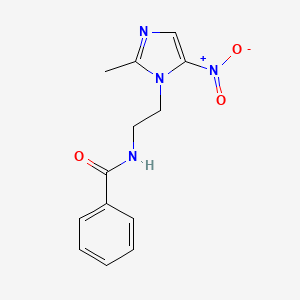

![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
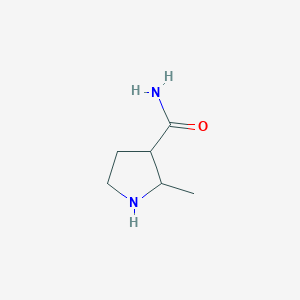
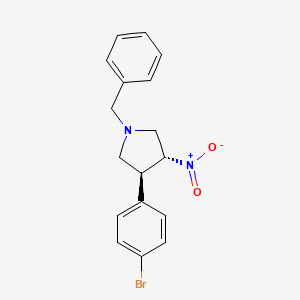
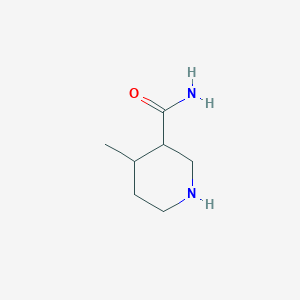
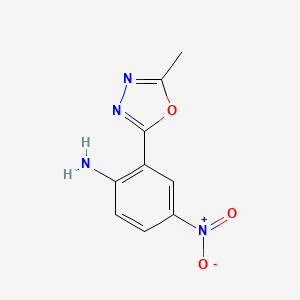
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B15219009.png)
![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)

